3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide

Catalog No.
S13082098
CAS No.
644979-73-7
M.F
C23H27NO3
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexy...

CAS Number

644979-73-7

Product Name

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide

IUPAC Name

3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H27NO3/c1-16-10-5-6-11-18(16)21(25)23(14-7-4-8-15-23)24-22(26)19-12-9-13-20(27-3)17(19)2/h5-6,9-13H,4,7-8,14-15H2,1-3H3,(H,24,26)

InChI Key

YRMCWHNDJDTGOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a methyl group, and a cyclohexyl moiety attached to a benzamide framework. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry.

  • Formation of the Benzamide: The initial step usually involves the reaction between an amine and an acid chloride, leading to the formation of the benzamide structure.
  • Alkylation Reactions: Alkylation can be performed using various alkyl halides to introduce the methyl and methoxy groups onto the aromatic ring.
  • Cyclization: The cyclohexyl moiety is introduced through cyclization reactions, often involving cyclohexyl halides or other precursors that can form cyclic structures under specific conditions.

These reactions are generally carried out under controlled conditions to ensure high yield and purity of the final product.

Research indicates that 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide may exhibit significant biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects: The presence of specific functional groups may confer anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Synthesis methods for 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide can vary but typically include:

  • Grignard Reactions: Utilizing Grignard reagents for nucleophilic attacks on carbonyl compounds to form alcohols, which can then be converted to amides.
  • Direct Coupling Reactions: Employing coupling agents to facilitate the formation of amide bonds between carboxylic acids and amines.
  • Protective Group Strategies: Implementing protective groups during synthesis to prevent unwanted reactions at sensitive sites on the molecule.

These methods allow for flexibility in modifying the compound's structure and optimizing yields.

3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer and inflammatory diseases.
  • Chemical Research: Serving as a building block in organic synthesis and material science due to its unique structural features.

Interaction studies involving 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding how the compound interacts at a molecular level, influencing its biological activity and therapeutic efficacy.

Several compounds share structural similarities with 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-N-(2-(2-methylbenzoyl)amino)cyclohexyl)benzamideSimilar benzamide core with variations in substituentsDifferent alkyl group arrangements
N-(1-(2-Methylbenzoyl)cyclohexyl)-4-methoxy-benzamideContains methoxy group but different substitution patternPotentially different biological activity
4-Methoxy-2-methyl-N-cyclohexyl-benzamideSimilar core structure with variations in methoxy positionMay exhibit distinct pharmacological properties

The uniqueness of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide lies in its specific combination of functional groups and structural arrangement, which may influence its biological activity and therapeutic applications compared to these similar compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

365.19909372 g/mol

Monoisotopic Mass

365.19909372 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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